

Application Notes and Protocols for Foliar Spray Formulation of **trans-Jasmone**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *trans-Jasmone*

Cat. No.: B1672801

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Jasmone is a naturally occurring plant volatile organic compound that plays a role in plant defense signaling. As an oxylipin derived from the jasmonic acid pathway, it can induce plant defense responses against herbivores and pathogens. Foliar application of **trans-jasmone** is a method to exogenously activate these defense pathways for research and potential agricultural applications. These application notes provide detailed protocols for the formulation and application of **trans-jasmone** for foliar spray, summarize its effects on plants, and describe the underlying signaling mechanisms.

Chemical and Physical Properties of **trans-Jasmone**

A thorough understanding of the physicochemical properties of **trans-jasmone** is crucial for its effective formulation and application.

Property	Value	References
Molecular Formula	C ₁₁ H ₁₆ O	
Molecular Weight	164.24 g/mol	
Appearance	Colorless to pale yellow liquid/oil	
Odor	Characteristic jasmine, floral, and fruity odor	
Boiling Point	142 °C at 23 mmHg	[1]
Density	Approximately 0.94 g/mL	
Water Solubility	60.54 mg/L	[2]
Solubility in Organic Solvents	Soluble in ethanol, ether, dimethyl sulfoxide (DMSO), and carbon tetrachloride.	
Stability	Stable under recommended storage conditions (cool and dark).	

Experimental Protocols

Preparation of a 100 mM *trans*-Jasmone Stock Solution

Due to its low water solubility, a stock solution in an organic solvent is required.

Materials:

- ***trans*-Jasmone** (>95% purity)
- Dimethyl sulfoxide (DMSO), analytical grade
- Sterile, amber glass vial
- Micropipettes

Procedure:

- In a sterile amber glass vial, add 164.24 mg of **trans-jasmone**.
- Add 10 mL of DMSO to the vial.
- Vortex the solution until the **trans-jasmone** is completely dissolved.
- Store the 100 mM stock solution at -20°C for long-term storage (up to several months). For short-term use, it can be stored at 4°C for a few weeks.

Formulation of a 1 mM **trans-Jasmone** Foliar Spray Solution with Adjuvant

This protocol provides instructions for preparing a 1 L working solution for foliar spray application. The final DMSO concentration should be kept low (ideally $\leq 0.1\%$) to minimize solvent-induced stress on the plants.

Materials:

- 100 mM **trans-jasmone** stock solution in DMSO
- Deionized or distilled water
- Non-ionic surfactant (e.g., Tween® 20 or Triton™ X-100)
- 1 L volumetric flask
- Graduated cylinders and pipettes

Procedure:

- To a 1 L volumetric flask, add approximately 900 mL of deionized water.
- Add 1 mL of a non-ionic surfactant (e.g., Tween® 20 to a final concentration of 0.1% v/v). This acts as a wetting agent to ensure even coverage on the leaf surface.
- Mix the solution gently by inversion.

- Add 10 mL of the 100 mM **trans-jasmone** stock solution to the flask.
- Bring the total volume to 1 L with deionized water.
- Invert the flask several times to ensure the solution is thoroughly mixed.
- The final concentration of **trans-jasmone** will be 1 mM, and the final concentration of DMSO will be 0.1%.
- Prepare a control spray solution containing 0.1% DMSO and 0.1% Tween® 20 in deionized water.

Foliar Spray Application Protocol

Materials:

- Prepared **trans-jasmone** and control spray solutions
- Fine-mist spray bottles, one for each solution
- Personal protective equipment (gloves, safety glasses)
- Plants for treatment

Procedure:

- Label the spray bottles clearly for the **trans-jasmone** and control solutions.
- Pour the respective solutions into the spray bottles.
- Apply the spray to the plant foliage until runoff is just about to occur, ensuring even coverage of both the adaxial (upper) and abaxial (lower) leaf surfaces.
- Typically, applications are performed in the morning or evening to avoid rapid evaporation and potential phytotoxicity from direct sunlight.
- Keep the treated and control plants under the same environmental conditions (light, temperature, humidity).

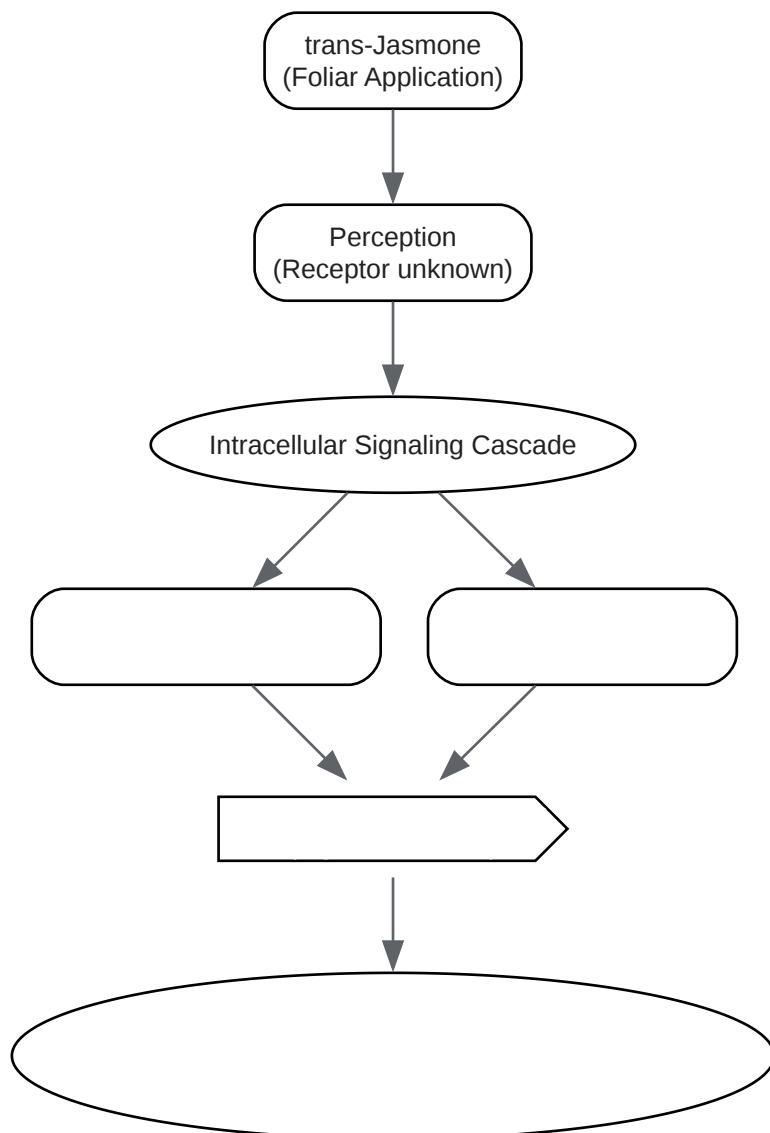
- Observe and collect samples at predetermined time points post-application for analysis.

Quantitative Data on Jasmone-Induced Plant Responses

Note: Most of the available quantitative data is for the isomer **cis-jasmone**. The biological activities of **cis**- and **trans-jasmone** are expected to be similar, but direct extrapolation should be done with caution.

Table 1: Effects of **cis**-Jasmone on Aphid Behavior and Population

Plant Species	Aphid Species	cis-Jasmone Treatment	Observed Effect	Reference
Wheat (<i>Triticum aestivum</i>)	<i>Sitobion avenae</i>	Foliar spray	Repellent to winged aphids; reduced intrinsic rate of population increase.	[3]
Arabidopsis <i>thaliana</i>	<i>Myzus persicae</i> (generalist)	Volatiles from treated plants	Repelled	[4]
Arabidopsis <i>thaliana</i>	<i>Lipaphis erysimi</i> (specialist)	Volatiles from treated plants	Attracted	[4]
Various <i>Brassica</i> cultivars	<i>Myzus persicae</i>	Foliar spray	Significantly lower aphid settlement on treated plants.	

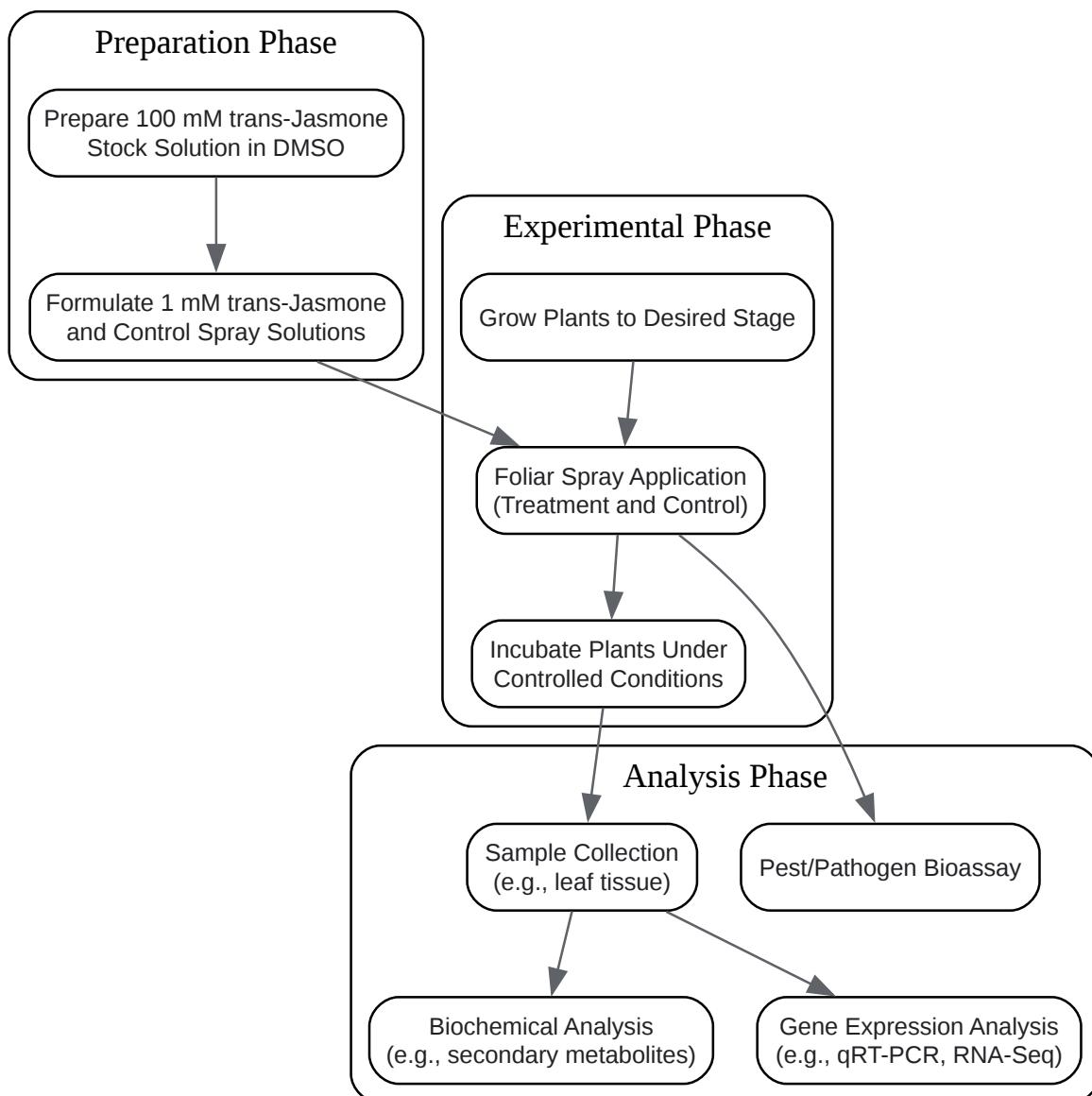

Table 2: Induction of Defense-Related Gene Expression by **cis**-Jasmone in *Arabidopsis thaliana*

Gene	Putative Function	Fold Change (CJ vs. Control)	Reference
CYP81D11	Cytochrome P450	Strongly up-regulated	
TGA2, TGA5, TGA6	Transcription factors	Required for CJ-inducible gene expression	
SCL14	GRAS regulatory protein	Required for CJ-inducible gene expression	

Signaling Pathways and Experimental Workflows

Jasmonate Signaling Pathway

The foliar application of **trans-jasmone** is thought to activate a signaling cascade that leads to the expression of defense-related genes. While the precise pathway for **trans-jasmone** is not fully elucidated, it is expected to share similarities with the known jasmonate signaling pathway, though with some distinct elements as shown in studies with **cis-jasmone**.



[Click to download full resolution via product page](#)

trans-Jasmone Signaling Pathway

Experimental Workflow for Foliar Spray Application and Analysis

The following diagram outlines a typical workflow for an experiment investigating the effects of **trans-jasmone** foliar spray on plants.

[Click to download full resolution via product page](#)

Foliar Spray Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. avocadosource.com [avocadosource.com]
- 2. US20120312059A1 - Foliar nutrient compositions - Google Patents [patents.google.com]
- 3. frontiersin.org [frontiersin.org]
- 4. cis-Jasmone induces *Arabidopsis* genes that affect the chemical ecology of multitrophic interactions with aphids and their parasitoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Foliar Spray Formulation of trans-Jasmone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672801#formulation-of-trans-jasmone-for-foliar-spray-application>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com